6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiophene core, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur at the benzothiophene core and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes and triazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the triazole ring.
Enzyme Inhibition: Possible applications in enzyme inhibition studies.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazole ring and the benzothiophene core are likely involved in binding to enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.
Triazole Derivatives: Compounds with triazole rings and varying substituents.
Uniqueness
The unique combination of a benzothiophene core, a triazole ring, and specific functional groups makes this compound distinct
Properties
Molecular Formula |
C17H22N6O4S |
---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
6-tert-butyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H22N6O4S/c1-17(2,3)9-4-5-10-11(6-9)28-15(13(10)14(18)25)20-12(24)7-22-8-19-16(21-22)23(26)27/h8-9H,4-7H2,1-3H3,(H2,18,25)(H,20,24) |
InChI Key |
XSBMUSBPPPNFRA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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